
Hydroxysafflor Yellow A
Overview
Description
Hydroxysafflor yellow A is a C-glycosyl compound that is 3,4,5-trihydroxycyclohexa-2,5-dien-1-one which is substituted by beta-D-glucosyl groups at positions 2 and 4, and by a p-hydroxycinnamoyl group at position 6. It is the main bioactive compound of a traditional Chinese medicine obtained from safflower (Carthamus tinctorius). It has a role as an anti-inflammatory agent, an antioxidant, a platelet aggregation inhibitor, an antineoplastic agent, a radical scavenger, an EC 3.2.1.48 (sucrose alpha-glucosidase) inhibitor, a neuroprotective agent and a plant metabolite. It is a C-glycosyl compound, a member of phenols, an enone and an enol.
This compound is a natural product found in Carthamus tinctorius with data available.
Mechanism of Action
Target of Action
Hydroxysafflor Yellow A (HSYA), also known as Safflomin A, is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.) . It has been found to target several key proteins and receptors in the body. Some of the primary targets include the platelet-activating factor (PAF) receptor , the nuclear factor kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) pathways . Other targets include heat shock protein 90 alpha family class A member 1, IL-1β, E1A-binding protein p300 (EP300), protein kinase C alpha (PRKCA), IkappaB kinase beta (IKBKB), and signal transducer and activator of transcription 3 (STAT3) .
Mode of Action
HSYA interacts with its targets to exert its pharmacological effects. For instance, it inhibits the activation of the PAF receptor, which plays a crucial role in the pathology of bronchial asthma . HSYA also suppresses the activation of the NF-κB and MAPK pathways . Furthermore, it modulates the JAK2/STAT3 and SOCS3 signaling pathways in different manners .
Biochemical Pathways
HSYA affects several biochemical pathways. It inhibits the activation of the PAF receptor, leading to a decrease in the inflammatory response, which is key in the pathology of asthma . It also suppresses the activation of the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation . Moreover, HSYA modulates the JAK2/STAT3 and SOCS3 signaling pathways, which play crucial roles in cell signaling and immune responses .
Pharmacokinetics
HSYA has significant pharmacological activities, such as antioxidant, anti-inflammatory, anticoagulant, and anticancer effects . Its clinical applications have been hampered by its chemical instability and low bioavailability . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HSYA are still under investigation.
Result of Action
HSYA has a wide range of molecular and cellular effects. It has been shown to increase cell viability, suppress cell apoptosis, and reduce oxidative stress . It also inhibits the over-production of pro-inflammatory cytokines and the degradation of the extracellular matrix . Furthermore, HSYA can enhance ATP levels and improve mitochondrial energy metabolism .
Action Environment
The action, efficacy, and stability of HSYA can be influenced by various environmental factors. For instance, HSYA is highly soluble in water, but hardly dissolves in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform This solubility profile can affect its bioavailability and thus its pharmacological effects
Biochemical Analysis
Biochemical Properties
Hydroxysafflor Yellow A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the JAK/STAT3 signaling pathways by inhibiting HIF-1α . It also suppresses IL-1β-induced activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce tissue lung damage through Toll-Like Receptor (TLR) 4, inhibits phosphorylation of the NF-κB pathway, and plays a role in balancing the up-regulation and down-regulation of inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to suppress the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, this compound shows changes in its effects. It has been found that this compound can travel across the blood-brain barrier, significantly reducing the infarct volume and improving the neurological functions of rats with ischemia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to significantly improve the learning and memory of rats subjected to MCAO model in the Morris water maze (MWM) and passive avoidance tasks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it has been shown to suppress IL-1β-induced activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For instance, it has been found that this compound is poorly absorbed across the intestinal epithelium mainly via passive diffusion with both transcellular and paracellular pathways, and carrier-mediated transport mechanisms are also implicated in absorption .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. For instance, it has been found that CtF3H, a flavanone 3-hydroxylase gene from safflower that shares high conserved residues and confidence with F3H from other plants, is localized in the nuclear and cytosol of onion epidermal cells .
Properties
CAS No. |
78281-02-4 |
|---|---|
Molecular Formula |
C27H32O16 |
Molecular Weight |
612.5 g/mol |
IUPAC Name |
2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 |
InChI Key |
IAVUBSCVWHLRGE-MFMRYLTCSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxysafflor yellow A; Safflomin A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hydroxysafflor Yellow A?
A: The molecular formula of this compound is C27H30O16, and its molecular weight is 610.51 g/mol. []
Q2: Are there any characteristic spectroscopic data available for this compound?
A: Yes, this compound is often analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection. The maximum UV absorbance (λmax) for this compound is typically observed around 403 nm. [, , , ]
Q3: How is this compound absorbed and distributed in the body?
A: Research indicates that this compound is poorly absorbed from the gastrointestinal tract. After absorption, it is rapidly distributed and eliminated from the body. []
Q4: What are the primary routes of excretion for this compound?
A: Following intravenous administration, this compound is primarily excreted in urine. After oral administration, a significant portion is excreted in feces, with smaller amounts appearing in bile and urine. []
Q5: Does the presence of other herbs in formulations impact the pharmacokinetics of this compound?
A: Yes, studies have shown that other herbs in compound preparations can significantly improve the absorption and bioavailability of this compound. []
Q6: What are the potential cardioprotective effects of this compound?
A: Studies using a rat model of myocardial infarction (induced by coronary artery ligation) showed that this compound significantly reduced myocardial infarction size. It also demonstrated antioxidant effects by inhibiting the elevation of creatine kinase activity and malondialdehyde content while increasing superoxide dismutase activity. []
Q7: How does this compound exert its cardioprotective effects?
A: Research suggests that this compound's cardioprotective effects are linked to its ability to prevent the opening of the mitochondrial permeability transition pore in cardiac myocytes, thereby protecting the cells from damage during reoxygenation after an ischemic event. []
Q8: Does this compound exhibit any neuroprotective effects?
A: Yes, studies in a rat model of focal cerebral ischemia-reperfusion injury demonstrated that this compound improved neurological function and reduced cerebral infarction size. These effects were observed to be superior to those of nimodipine, a commonly used neuroprotective drug. []
Q9: What are the possible mechanisms behind the neuroprotective effects of this compound?
A: Research suggests that this compound's neuroprotective mechanisms may involve enhancing cerebral cortex blood flow, inhibiting cell apoptosis, and suppressing the activation of inflammatory signaling pathways. []
Q10: What analytical methods are commonly employed for the quantification of this compound?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) and Mass Spectrometry (MS), is widely used for the determination of this compound in various matrices, including plant material, biological samples, and pharmaceutical formulations. [, , , , , , , , , , , , , , , , ]
Q11: Are there any specific considerations for developing and validating analytical methods for this compound?
A: Yes, due to the potential instability of this compound, it is crucial to validate analytical methods thoroughly. This includes assessing factors like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. [, ]
Q12: Has this compound been investigated for its potential in other therapeutic areas?
A: Yes, research has explored the potential of this compound for its antiallergic properties. Studies using rat basophilic leukemia 2H3 cells suggest that this compound may inhibit immunoglobulin E-induced release of allergic mediators, indicating a possible role in managing allergic reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)
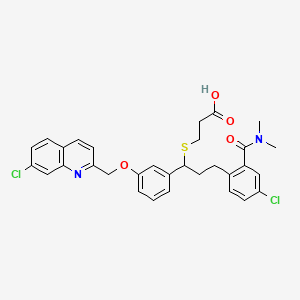
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
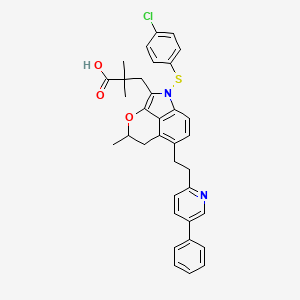
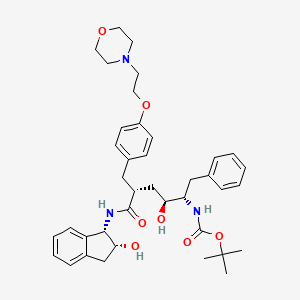
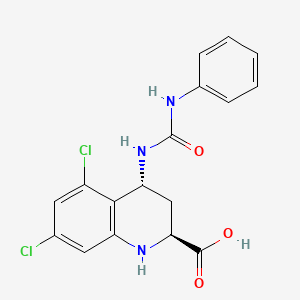



![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
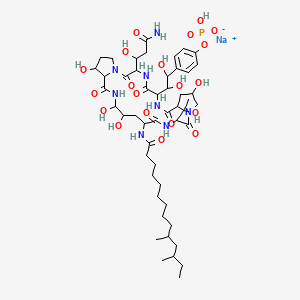

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)
![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673923.png)
